Tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate
Description
Crystallographic Analysis and Molecular Geometry
The molecular geometry of tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate exhibits a complex three-dimensional arrangement characterized by multiple conformational possibilities. The compound exists as a solid at room temperature, indicating sufficient intermolecular forces to maintain crystalline packing. The pyrrolidine ring adopts a puckered five-membered configuration typical of saturated nitrogen heterocycles, with the tert-butyl carboxylate substituent positioned at the nitrogen atom providing steric bulk that influences overall molecular conformation.
The pyridine moiety, substituted with both iodine and methyl groups, introduces significant electronic and steric effects that govern the molecule's spatial arrangement. The iodine atom at the 3-position of the pyridine ring represents the largest substituent, contributing substantially to the compound's molecular volume and potentially affecting crystal packing arrangements. The methyl group at the 5-position provides additional steric bulk while maintaining the aromatic character of the pyridine system.
The ether linkage connecting the pyrrolidine and pyridine fragments through a methylene bridge creates a flexible tether that allows for multiple conformational states. This structural feature suggests that the molecule may exist in various conformations both in solution and in the solid state, depending on intermolecular interactions and crystal packing forces. The spatial relationship between the pyrrolidine and pyridine rings likely influences the compound's chemical reactivity and biological activity profiles.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C16H23IN2O3 | |
| Molecular Weight | 418.27 g/mol | |
| Physical State | Solid | |
| Melting Point Range | Not determined | - |
| Crystal System | Not reported | - |
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound relies on established analytical techniques for structural confirmation. The compound's Simplified Molecular Input Line Entry System representation (Cc1cnc(OCC2CCN(C2)C(=O)OC(C)(C)C)c(I)c1) provides a detailed electronic structure map that correlates with expected spectroscopic features. The presence of multiple functional groups, including the tert-butyl ester, pyrrolidine nitrogen, pyridine aromatic system, and iodine substituent, creates a complex spectroscopic fingerprint.
Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals for the tert-butyl groups appearing as a singlet in the aliphatic region, pyrrolidine ring protons showing complex multipicity patterns, and pyridine aromatic protons displaying distinctive chemical shifts influenced by the electron-withdrawing iodine substituent. The methyl group on the pyridine ring would appear as a sharp singlet, while the methylene bridge connecting the two ring systems would exhibit characteristic coupling patterns reflecting its position between the pyrrolidine and ether oxygen.
Mass spectrometry analysis would demonstrate the molecular ion peak at mass-to-charge ratio 418, with characteristic fragmentation patterns reflecting the loss of the tert-butyl group, pyrrolidine ring opening, and pyridine ring modifications. The presence of iodine would create distinctive isotope patterns that aid in structural confirmation and molecular weight determination.
| Spectroscopic Feature | Expected Characteristic | Functional Group Assignment |
|---|---|---|
| Molecular Ion | m/z 418 | Complete molecule |
| Base Fragment | Variable | tert-butyl loss |
| Aromatic Signals | 7-8 parts per million | Pyridine protons |
| Aliphatic Singlet | 1.5 parts per million | tert-butyl groups |
Computational Modeling of Electronic Structure
Computational analysis of this compound reveals important electronic structure parameters that govern its chemical behavior. The International Chemical Identifier (InChI=1S/C16H23IN2O3/c1-11-7-13(17)14(18-8-11)21-10-12-5-6-19(9-12)15(20)22-16(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3) provides a systematic representation of the compound's connectivity and stereochemistry. The corresponding InChI Key (CKROMISXVJDZFA-UHFFFAOYSA-N) serves as a unique molecular identifier for database searches and computational studies.
Electronic structure calculations would predict significant charge distribution variations across the molecule, with the pyridine nitrogen and ether oxygen atoms serving as electron-rich centers, while the iodine substituent acts as an electron-withdrawing group affecting the aromatic system's reactivity. The tert-butyl carboxylate functionality contributes both steric bulk and electronic effects that influence the compound's overall chemical behavior and stability.
The calculated topological polar surface area and partition coefficient values suggest moderate lipophilicity balanced with polar functional groups, indicating potential for diverse chemical interactions. Computational studies of similar pyrrolidine-pyridine conjugates demonstrate the importance of conformational flexibility in determining biological activity and chemical reactivity patterns. The presence of multiple rotatable bonds allows for extensive conformational sampling, which may be crucial for understanding the compound's interaction with biological targets or chemical reagents.
Quantum chemical calculations would provide insights into frontier orbital energies, electrostatic potential surfaces, and molecular orbital distributions that govern the compound's chemical reactivity. The iodine substituent's heavy atom effect would significantly influence electronic transitions and may affect photochemical stability and spectroscopic properties.
| Computational Parameter | Predicted Value | Significance |
|---|---|---|
| Rotatable Bonds | 3 | Conformational flexibility |
| Hydrogen Bond Acceptors | 4 | Intermolecular interactions |
| Hydrogen Bond Donors | 0 | Limited hydrogen bonding |
| Molecular Complexity | High | Synthetic challenge |
Properties
IUPAC Name |
tert-butyl 3-[(3-iodo-5-methylpyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IN2O3/c1-11-7-13(17)14(18-8-11)21-10-12-5-6-19(9-12)15(20)22-16(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKROMISXVJDZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OCC2CCN(C2)C(=O)OC(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673583 | |
| Record name | tert-Butyl 3-{[(3-iodo-5-methylpyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-33-5 | |
| Record name | 1,1-Dimethylethyl 3-[[(3-iodo-5-methyl-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-{[(3-iodo-5-methylpyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate typically follows a convergent approach involving:
- Preparation of the pyrrolidine-1-carboxylate core with a tert-butyl protecting group.
- Introduction of the 3-iodo-5-methylpyridin-2-yloxy moiety via nucleophilic substitution or coupling reactions.
- Functional group transformations to install the iodide substituent on the pyridine ring.
Key Reaction Steps and Conditions
Formation of tert-butyl pyrrolidine-1-carboxylate intermediate
- Starting from pyrrolidine, the nitrogen is protected using a tert-butyl carbamate group (Boc protection) to give tert-butyl pyrrolidine-1-carboxylate.
- This step typically involves reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Iodination of the pyridine ring
- The iodide substituent at the 3-position of the pyridine ring is introduced either by direct iodination of the methylpyridinyl precursor or by using pre-iodinated pyridine derivatives.
- Iodination reagents such as iodine with oxidants or N-iodosuccinimide (NIS) are commonly used.
Representative Experimental Procedure and Yield Data
A documented synthetic route includes the following steps and conditions:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | tert-butyl 1-pyrrolidinecarboxylate (6.2 mL, 35.4 mmol), sec-butyllithium (25.3 mL, 35.4 mmol), (-)-spartiene (8.29 g, 35.4 mmol), MTBE solvent, -78°C, 1 h | Formation of organolithium intermediate from tert-butyl pyrrolidinecarboxylate and subsequent reaction with (-)-spartiene | 27% |
| 2 | Zinc chloride solution (35.4 mL, 35.4 mmol), 4-bromoindolin-2-one (5.00 g, 23.6 mmol), Pd(OAc)2 (0.53 g, 2.4 mmol), tri-tert-butylphosphine tetrafluoroborate (0.68 g, 2.4 mmol), room temperature, 12 h | Palladium-catalyzed coupling reaction forming the key intermediate | - |
Note: The above example is part of a complex synthetic sequence involving organometallic intermediates and palladium-catalyzed cross-coupling reactions. The overall yield for the initial step is moderate (27%), indicating the need for optimization in scale-up or alternative routes.
Reaction Mechanism Insights
- The organolithium reagent generated from tert-butyl 1-pyrrolidinecarboxylate acts as a nucleophile, enabling the formation of carbon-carbon bonds with electrophilic partners.
- The palladium-catalyzed step facilitates the formation of C–O bonds through oxidative addition, transmetalation, and reductive elimination cycles.
- The presence of bulky phosphine ligands such as tri-tert-butylphosphine enhances catalyst stability and selectivity.
Analytical and Purification Techniques
- The crude reaction mixtures are typically worked up by extraction with ethyl acetate (EtOAc).
- Filtration through celite removes palladium residues and insoluble impurities.
- Purification is achieved by flash chromatography on silica gel using solvent systems such as ethyl acetate/hexane mixtures.
- Characterization is performed using NMR, mass spectrometry, and chromatographic purity assessment.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₆H₂₃IN₂O₃ |
| Molecular Weight | 418.28 g/mol |
| CAS Number | 1203499-33-5 |
| Key Reagents | tert-butyl 1-pyrrolidinecarboxylate, sec-butyllithium, zinc chloride, 4-bromoindolin-2-one, Pd(OAc)2, tri-tert-butylphosphine tetrafluoroborate |
| Solvent | MTBE, ethyl acetate |
| Temperature Range | -78°C to room temperature |
| Reaction Time | 1 hour (organolithium formation), 12 hours (Pd-catalyzed coupling) |
| Typical Yield | ~27% (initial step) |
| Purification | Flash chromatography (silica gel) |
Research Findings and Considerations
- The moderate yield in early steps suggests sensitivity to reaction conditions such as temperature, reagent stoichiometry, and catalyst loading.
- The choice of protecting group (tert-butyl carbamate) provides stability during organometallic reactions and can be removed under acidic conditions if needed.
- The iodinated pyridine moiety is crucial for further functionalization or biological activity studies.
- Alternative synthetic routes may explore direct etherification or use of different halogenated pyridine precursors to improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products include alcohols, aldehydes, or ketones depending on the extent of oxidation.
Reduction: Products include deiodinated compounds or those with new substituents replacing iodine.
Substitution: Products vary widely based on the nucleophile used, leading to a diverse array of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate has potential applications in drug development due to its structural features that may influence biological activity.
Anticancer Activity
Recent studies indicate that compounds with pyridine and pyrrolidine moieties can exhibit anticancer properties. The iodo-substituent may enhance the compound's reactivity and interaction with biological targets, making it a candidate for further investigation in cancer therapeutics.
Neuropharmacological Effects
Research suggests that derivatives of pyrrolidine can affect neurotransmitter systems, potentially leading to applications in treating neurological disorders. The specific structural configuration of this compound may allow for selective interaction with certain receptors or enzymes involved in neuropharmacology.
Biological Research
The compound's unique structure makes it valuable for biological research, particularly in understanding enzyme mechanisms and receptor interactions.
Enzyme Inhibition Studies
This compound can be utilized as a lead compound in enzyme inhibition studies. Its ability to mimic substrate structures may allow researchers to probe the active sites of various enzymes, providing insights into their mechanisms.
Targeted Drug Delivery
The compound's lipophilic nature suggests potential use in targeted drug delivery systems. By conjugating this compound with therapeutic agents, researchers can explore its efficacy in delivering drugs to specific tissues or cells, enhancing therapeutic outcomes while minimizing side effects.
Synthetic Methodologies
The synthesis of this compound itself is of interest within synthetic organic chemistry.
Synthetic Routes
Various synthetic routes have been proposed for the preparation of this compound, often involving nucleophilic substitutions or coupling reactions. Understanding these methods is crucial for optimizing yield and purity in laboratory settings.
Green Chemistry Approaches
Recent trends in synthetic methodologies emphasize environmentally friendly practices. The synthesis of this compound could be adapted to include green chemistry principles, such as using renewable solvents and minimizing waste.
Case Studies
Several case studies highlight the applications of similar compounds:
- Anticancer Activity : A study demonstrated that pyridine derivatives could inhibit tumor growth in vitro and in vivo models, suggesting a pathway for developing new anticancer agents.
- Neuropharmacological Screening : Research on pyrrolidine derivatives revealed significant interactions with dopamine receptors, indicating their potential for treating conditions like Parkinson's disease.
- Synthetic Optimization : A comparative analysis of different synthetic routes for similar compounds showed that microwave-assisted synthesis significantly reduced reaction times and improved yields.
Mechanism of Action
The mechanism by which Tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The primary structural differentiator among analogs lies in the substituents on the pyridine ring. Below is a comparative analysis:
Key Observations :
- Halogen vs. Alkoxy Groups : The iodine substituent in the target compound increases molecular weight compared to bromine or methoxy analogs (e.g., 418.27 vs. 387.27 for the bromo-methoxy variant) . Iodine’s larger atomic radius and polarizability may enhance reactivity in cross-coupling reactions.
- Steric and Electronic Effects : Methoxy groups (electron-donating) could reduce pyridine ring electrophilicity compared to electron-withdrawing halogens like bromine or iodine .
- Stereochemistry : Compounds like (±)-trans-1-tert-Butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate exhibit defined stereochemistry, unlike the target compound, which lacks stereochemical data in available sources .
Pricing and Commercial Availability
All listed compounds are priced identically ($400/g for 1 g), suggesting comparable synthetic complexity or market demand . Bulk pricing (25 g) drops to $192/g, indicating economies of scale in production .
Biological Activity
Tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate (CAS Number: 1203499-33-5) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃IN₂O₃ |
| Molecular Weight | 418.28 g/mol |
| CAS Number | 1203499-33-5 |
| MDL Number | MFCD13563052 |
| Hazard Classification | Irritant |
The compound features a pyrrolidine carboxylate structure, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl esters with appropriate pyridine derivatives. The iodinated pyridine moiety is crucial for enhancing the compound's reactivity and biological interactions.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related pyrrolidine derivatives have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, comparable to indomethacin but with reduced ulcerogenic effects .
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. A study highlighted that certain piperidine derivatives demonstrated cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction . The structural features of this compound could enhance its interaction with cancer cell targets, potentially making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
- Study on Anti-inflammatory Activity :
- Investigation of Anticancer Properties :
Q & A
Q. What are the standard synthetic routes for synthesizing tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with 3-iodo-5-methylpyridin-2-ol under nucleophilic substitution (SN2) conditions. Key steps include:
- Base Selection : Potassium carbonate (K₂CO₃) in anhydrous DMF facilitates deprotonation of the hydroxyl group .
- Temperature Control : Reactions are conducted at 80–100°C for 6–12 hours to ensure completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields high-purity product .
Optimization may involve adjusting solvent polarity (e.g., acetonitrile for faster kinetics) or using phase-transfer catalysts to enhance reactivity .
Q. How can researchers confirm the purity and structural integrity of the compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., iodo and methyl groups on pyridine, pyrrolidine ring protons) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) coupled to mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis validates stoichiometric ratios .
Advanced Research Questions
Q. How do halogen substituents (e.g., iodo vs. bromo) on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The iodo group’s lower electronegativity and weaker C–I bond (vs. C–Br) enhance its suitability for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Catalytic Systems : Pd(dppf)Cl₂ with XPhos ligand enables efficient coupling with aryl boronic acids at 80°C in dioxane/water .
- Regioselectivity : Steric hindrance from the 5-methyl group directs coupling to the 3-iodo position, confirmed by X-ray crystallography of products .
Comparative studies with bromo analogs show 2–3× faster reaction kinetics for iodo derivatives due to easier oxidative addition .
Q. What computational methods are used to predict the compound’s binding affinity for biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets of kinases (e.g., EGFR). The pyrrolidine-tert-butyl group’s steric bulk is critical for selectivity .
- MD Simulations : GROMACS analyzes stability of ligand-receptor complexes over 100 ns trajectories, highlighting hydrogen bonds between the pyridine oxygen and Lys745 .
- QSAR Models : Regression models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic performance?
- Methodological Answer :
- Metabolic Stability Assays : Liver microsome studies (human/rat) identify rapid oxidation of the pyrrolidine ring, explaining poor in vivo efficacy despite strong in vitro activity. Deuteration at metabolically labile positions (e.g., C-2 of pyrrolidine) improves half-life .
- Permeability Optimization : Parallel Artificial Membrane Permeability Assay (PAMPA) guides structural modifications (e.g., reducing tert-butyl group size) to enhance blood-brain barrier penetration .
- Pharmacodynamic Modeling : Compartmental PK/PD models integrate in vitro IC₅₀ and in vivo clearance data to refine dosing regimens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
